Samotolisib

Catalog No.
S548537
CAS No.
1386874-06-1
M.F
C23H26N4O3
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Samotolisib

CAS Number

1386874-06-1

Product Name

Samotolisib

IUPAC Name

8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C23H26N4O3/c1-14(30-5)13-27-21-18-9-15(16-8-17(11-24-10-16)23(2,3)29)6-7-19(18)25-12-20(21)26(4)22(27)28/h6-12,14,29H,13H2,1-5H3/t14-/m0/s1

InChI Key

ACCFLVVUVBJNGT-AWEZNQCLSA-N

SMILES

CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

LY3023414; LY-3023414; LY 3023414; Samotolisib.

Canonical SMILES

CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC

Isomeric SMILES

C[C@@H](CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC

Description

The exact mass of the compound Samotolisib is 406.2005 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Samotolisib in Cancer Research

Samotolisib is a small molecule inhibitor that targets a specific protein called phosphatidylinositol 3-kinase delta (PI3Kδ). PI3Kδ plays a crucial role in various cellular processes, including cell growth, survival, and migration. Abnormalities in the PI3Kδ pathway have been implicated in the development and progression of several cancers [].

  • Treatment of hematological malignancies

    Samotolisib has shown promising results in clinical trials for hematological malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Studies suggest it can induce cell death and inhibit the growth of these cancers by targeting PI3Kδ [].

  • Combination therapy

    Research suggests that Samotolisib might be more effective when combined with other cancer therapies. For instance, studies are exploring its efficacy when combined with chemotherapy or other targeted therapies for lymphomas and leukemias.

Samotolisib beyond Cancer

While the primary focus of Samotolisib research lies in cancer treatment, there's growing scientific interest in its potential applications for other diseases:

  • Autoimmune diseases: Recent studies have investigated the role of PI3Kδ in inflammatory processes. Samotolisib's ability to target PI3Kδ suggests its potential as a therapeutic agent for autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease [].

Samotolisib, also known as LY3023414, is a novel small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin pathways. It has garnered attention for its potential in treating various cancers, particularly metastatic castration-resistant prostate cancer and triple-negative breast carcinoma. The compound's molecular formula is C₂₃H₂₆N₄O₃, and it has a CAS Registry number of 1386874-06-1 .

Samotolisib acts as an ATP-competitive inhibitor of class I PI3K isoforms, including PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. It binds to the ATP binding pocket of PI3K, thereby preventing ATP from binding and halting the activation of the PI3K pathway. This ultimately leads to the inhibition of cell growth and proliferation in cancer cells with dependence on the PI3K pathway [].

That create its unique structure. While specific synthetic routes are proprietary, the general approach typically includes:

  • Building Blocks: Utilizing commercially available starting materials.
  • Reactions: Employing standard organic synthesis techniques such as coupling reactions and cyclizations.
  • Purification: Isolating the product through chromatography to ensure high purity levels.

The exact synthetic pathway may vary depending on the laboratory protocols employed by researchers or pharmaceutical companies.

Research indicates that samotolisib exhibits potent antitumor activity by interfering with multiple signaling pathways critical for cancer progression. In preclinical studies, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. Notably, its dual action against both phosphoinositide 3-kinase/mammalian target of rapamycin and DNA-dependent protein kinase pathways enhances its therapeutic potential against aggressive cancer types .

Samotolisib is currently being investigated for several therapeutic applications, including:

  • Metastatic Castration-Resistant Prostate Cancer: Demonstrated improved progression-free survival when combined with enzalutamide .
  • Triple-Negative Breast Cancer: Undergoing clinical trials to assess its efficacy in this aggressive cancer subtype.
  • Other Cancers: Evaluated for use in colorectal cancer and endometrial carcinoma .

Studies have shown that samotolisib interacts with various proteins involved in cancer cell signaling. For example, it has been noted to enhance the ubiquitination of caspase-11 through the inhibition of the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin pathway, which plays a crucial role in regulating pyroptosis during inflammatory responses . Furthermore, its combination with enzalutamide indicates potential drug-drug interactions that may affect pharmacokinetics but still maintain therapeutic efficacy .

Several compounds exhibit similar mechanisms of action as samotolisib. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
EverolimusmTOR inhibitorUsed primarily in renal cell carcinoma
IdelalisibPI3K inhibitorTargeted therapy for chronic lymphocytic leukemia
GDC-0980Dual PI3K/mTOR inhibitorDeveloped for solid tumors
DactolisibDual PI3K/mTOR inhibitorInvestigated for various solid tumors

Samotolisib stands out due to its dual inhibition of both phosphoinositide 3-kinase/mammalian target of rapamycin and DNA-dependent protein kinase pathways, providing a multifaceted approach to combatting cancer . This unique mechanism may lead to enhanced efficacy in treating cancers resistant to other therapies.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

406.20049070 g/mol

Monoisotopic Mass

406.20049070 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C88817F47Y

Wikipedia

Ly-3023414

Dates

Modify: 2023-08-15
1: Zheng L, Li H, Mo Y, Qi G, Liu B, Zhao J. Autophagy inhibition sensitizes LY3023414-induced anti-glioma cell activity in vitro and in vivo. Oncotarget. 2017 Oct 27;8(58):98964-98973. doi: 10.18632/oncotarget.22147. PMID: 29228741; PMCID: PMC5716781.
2: Bendell JC, Varghese AM, Hyman DM, Bauer TM, Pant S, Callies S, Lin J, Martinez R, Wickremsinhe E, Fink A, Wacheck V, Moore KN. A First-in-Human Phase 1 Study of LY3023414, an Oral PI3K/mTOR Dual Inhibitor, in Patients with Advanced Cancer. Clin Cancer Res. 2018 Jul 15;24(14):3253-3262. doi: 10.1158/1078-0432.CCR-17-3421. Epub 2018 Apr 10. PMID: 29636360.
3: Zou Y, Ge M, Wang X. Targeting PI3K-AKT-mTOR by LY3023414 inhibits human skin squamous cell carcinoma cell growth in vitro and in vivo. Biochem Biophys Res Commun. 2017 Aug 19;490(2):385-392. doi: 10.1016/j.bbrc.2017.06.052. Epub 2017 Jun 13. PMID: 28623128.
4: Smith MC, Mader MM, Cook JA, Iversen P, Ajamie R, Perkins E, Bloem L, Yip YY, Barda DA, Waid PP, Zeckner DJ, Young DA, Sanchez-Felix M, Donoho GP, Wacheck V. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. Mol Cancer Ther. 2016 Oct;15(10):2344-2356. doi: 10.1158/1535-7163.MCT-15-0996. Epub 2016 Jul 20. PMID: 27439478.
5: Zaidi AH, Kosovec JE, Matsui D, Omstead AN, Raj M, Rao RR, Biederman RWW, Finley GG, Landreneau RJ, Kelly RJ, Jobe BA. PI3K/mTOR Dual Inhibitor, LY3023414, Demonstrates Potent Antitumor Efficacy Against Esophageal Adenocarcinoma in a Rat Model. Ann Surg. 2017 Jul;266(1):91-98. doi: 10.1097/SLA.0000000000001908. PMID: 27471841.
6: Foley TM, Payne SN, Pasch CA, Yueh AE, Van De Hey DR, Korkos DP, Clipson L, Maher ME, Matkowskyj KA, Newton MA, Deming DA. Dual PI3K/mTOR Inhibition in Colorectal Cancers with APC and PIK3CA Mutations. Mol Cancer Res. 2017 Feb 9;15(3):317-327. doi: 10.1158/1541-7786.MCR-16-0256. Epub ahead of print. PMID: 28184015; PMCID: PMC5550373.
7: Rubinstein MM, Hyman DM, Caird I, Won H, Soldan K, Seier K, Iasonos A, Tew WP, O'Cearbhaill RE, Grisham RN, Hensley ML, Troso-Sandoval T, Sabbatini P, Guillen J, Selcuklu SD, Zimel C, Torrisi J, Aghajanian C, Makker V. Phase 2 study of LY3023414 in patients with advanced endometrial cancer harboring activating mutations in the PI3K pathway. Cancer. 2020 Mar 15;126(6):1274-1282. doi: 10.1002/cncr.32677. Epub 2019 Dec 27. PMID: 31880826.
8: Sakamoto Y, Yamagishi S, Tanizawa Y, Tajimi M, Okusaka T, Ojima H. PI3K-mTOR pathway identified as a potential therapeutic target in biliary tract cancer using a newly established patient-derived cell panel assay. Jpn J Clin Oncol. 2018 Apr 1;48(4):396-399. doi: 10.1093/jjco/hyy011. PMID: 29474549.
9: Wei L, Chintala S, Ciamporcero E, Ramakrishnan S, Elbanna M, Wang J, Hu Q, Glenn ST, Murakami M, Liu L, Gomez EC, Sun Y, Conroy J, Miles KM, Malathi K, Ramaiah S, Anbarasu A, Woloszynska-Read A, Johnson CS, Conroy J, Liu S, Morrison CD, Pili R. Genomic profiling is predictive of response to cisplatin treatment but not to PI3K inhibition in bladder cancer patient-derived xenografts. Oncotarget. 2016 Nov 22;7(47):76374-76389. doi: 10.18632/oncotarget.13062. PMID: 27823983; PMCID: PMC5363516.
10: Wickremsinhe ER, Callies S, Schmalz CA, Lee LB, LaBell ES, Satonin DK. Incorporating dried blood spot LC-MS/MS analysis for clinical development of a novel oncolytic agent. Bioanalysis. 2018 Mar 1;10(5):341-356. doi: 10.4155/bio-2017-0231. Epub 2018 Feb 16. PMID: 29451018.

Explore Compound Types